molecular formula C33H35NO6S B1683861 TW-37 CAS No. 877877-35-5

TW-37

Cat. No.: B1683861
CAS No.: 877877-35-5
M. Wt: 573.7 g/mol
InChI Key: PQAPVTKIEGUPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TW-37 is a small-molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. It is a benzenesulfonyl derivative designed to bind to the BH3-binding groove in Bcl-2, where proapoptotic Bcl-2 proteins such as Bak, Bax, Bid, and Bim bind . This compound has shown significant potential in inhibiting the growth of various cancer cells by inducing apoptosis.

Mechanism of Action

Target of Action

TW-37 primarily targets the Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, and Mcl-1 . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. Overexpression of these proteins can lead to resistance to apoptosis, contributing to the survival and proliferation of cancer cells .

Mode of Action

This compound binds to the Bcl-2 homology domain 3 (BH3) groove of Bcl-2 . This binding prevents the heterodimerization of proapoptotic proteins (such as Bid, Bim, and Bad) with Bcl-2, thereby allowing these proapoptotic proteins to induce apoptosis . This compound has been shown to bind to Bcl-2, Bcl-xL, and Mcl-1 with Ki values of 290, 1,110, and 260 nmol/L, respectively .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce cell growth inhibition and S-phase cell cycle arrest, with regulation of several important cell cycle–related genes like p27, p57, E2F-1, cdc25A, CDK4, cyclin A, cyclin D1, and cyclin E . Additionally, this compound has been shown to inhibit the activation of Notch-1 and Jagged-1, both in vitro and in vivo .

Pharmacokinetics

It has been reported that this compound has an ic50 of 11 μmol/L for primary human endothelial cells and averaged 03 μmol/L for head and neck cancer cells . The combination of this compound and cisplatin showed enhanced cytotoxic effects for endothelial cells and head and neck squamous cell carcinoma (HNSCC) in vitro, compared with single drug treatment .

Result of Action

The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This is achieved through the disruption of heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-xL . In addition, this compound has been shown to inhibit tumor angiogenesis and induce tumor apoptosis in vivo .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the maximum tolerated dose of this compound in severe combined immunodeficient (SCID) mice was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . The addition of this compound to CHOP resulted in more complete tumor inhibition compared with either CHOP or this compound alone .

Biochemical Analysis

Biochemical Properties

TW-37 has been found to interact with several enzymes and proteins. It binds to Bcl-2, Bcl-XL, and Mcl-1 proteins with Ki values of 290, 1,110, and 260 nmol/L, respectively . This indicates that this compound is a potent inhibitor of Bcl-2 and has more than three-fold selectivity over Bcl-XL . This compound was also found to disrupt heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-XL .

Cellular Effects

This compound has shown significant antiproliferative effects in various cancer cell lines. For instance, in both HCT-116 cells and primary human colon cancer cells, treatment with this compound at only nM concentration efficiently inhibited cell survival and proliferation . It also induced caspase-3/9 and apoptosis activation in CRC cells . Similarly, in pancreatic cancer cells, this compound induced cell growth inhibition and S-phase cell cycle arrest .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the BH3-binding groove in Bcl-2 where proapoptotic Bcl-2 proteins, such as Bak, Bax, Bid, and Bim bind . This disrupts the heterodimer formation between these proapoptotic proteins and antiapoptotic proteins, leading to the induction of apoptosis . In addition, this compound has been found to attenuate the activation of Notch-1 and Jagged-1, suggesting a novel pathway through which it exerts its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving WSU-DLCL2 lymphoma cells, pre-exposure to this compound significantly enhanced the killing effect of the cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, in severe combined immunodeficient (SCID) mice, the maximum tolerated dose of this compound was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with CHOP . At these doses, this compound led to significant tumor growth inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: TW-37 is synthesized through a structure-based design strategy. The synthesis involves the development of a benzenesulfonyl derivative through computational screening and nuclear magnetic resonance (NMR) focused on the antiapoptotic protein target Bcl-2 . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the optimized synthetic routes developed in research laboratories. The production process ensures high purity and yield of the compound, making it suitable for preclinical and clinical studies.

Chemical Reactions Analysis

Types of Reactions: TW-37 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

TW-37 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • ABT-737
  • Navitoclax (ABT-263)
  • Venetoclax (ABT-199)

TW-37’s unique properties and potent inhibitory effects make it a valuable compound in the study and treatment of cancers involving Bcl-2 family proteins.

Properties

IUPAC Name

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPVTKIEGUPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466395
Record name TW-37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877877-35-5
Record name TW-37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TW-37
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TW-37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TW-37
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TW-37
Reactant of Route 2
TW-37
Reactant of Route 3
TW-37
Reactant of Route 4
TW-37
Reactant of Route 5
TW-37
Reactant of Route 6
TW-37

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.